molecular formula C16H11FN2O3 B4403538 4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

Cat. No. B4403538
M. Wt: 298.27 g/mol
InChI Key: LDRNAFDGSPUECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been extensively studied for its potential applications in drug discovery. This compound is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in various physiological and pathological processes, including DNA repair, cell death, and inflammation. PARP inhibitors have been shown to have therapeutic potential in cancer, neurodegenerative diseases, and inflammatory disorders. Therefore, this compound has been studied as a potential PARP inhibitor for these diseases.

Mechanism of Action

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide inhibits the activity of PARP by binding to its catalytic domain. PARP is an enzyme that is involved in DNA repair and cell death. When DNA is damaged, PARP is activated and catalyzes the formation of poly(ADP-ribose) chains on itself and other target proteins. These chains recruit other DNA repair proteins to the site of damage and facilitate the repair process. However, excessive activation of PARP can lead to cell death. By inhibiting PARP activity, this compound can prevent excessive activation of PARP and promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of PARP activity. In vivo studies have shown that this compound can reduce DNA damage and inflammation in various disease models, including cancer and neurodegenerative diseases. However, this compound has also been shown to have some toxicity and adverse effects, which need to be further studied.

Advantages and Limitations for Lab Experiments

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several advantages for lab experiments. This compound is readily available and can be synthesized using standard chemical reactions. It is also a potent and selective inhibitor of PARP, which makes it a valuable tool for studying PARP biology and developing PARP inhibitors. However, this compound also has some limitations. It has some toxicity and adverse effects, which need to be carefully monitored. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several potential future directions. One direction is to further study its therapeutic potential in various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more potent and selective PARP inhibitors based on the structure of this compound. Additionally, this compound can be used as a tool to study PARP biology and its role in various physiological and pathological processes. Finally, more studies are needed to understand the toxicity and adverse effects of this compound and develop strategies to minimize them.

properties

IUPAC Name

4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-13-7-10(9-18)1-3-12(13)16(20)19-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRNAFDGSPUECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

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